molecular formula C14H26ClN B1614783 N-butyl-2-adamantanamine hydrochloride CAS No. 39234-34-9

N-butyl-2-adamantanamine hydrochloride

Cat. No.: B1614783
CAS No.: 39234-34-9
M. Wt: 243.81 g/mol
InChI Key: CKNFFKOMMBVCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-adamantanamine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives. The compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-Adamantanone Oxime:

Industrial Production Methods:

  • The industrial production of 2-adamantanamine, N-butyl-, hydrochloride typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • N-butyl-2-adamantanamine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
    • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction:

    • The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution:

    • It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other alkyl or aryl groups.
    • Common reagents include alkyl halides and aryl halides.

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted adamantane derivatives.

Scientific Research Applications

Chemistry:

  • N-butyl-2-adamantanamine hydrochloride is used as an intermediate in organic synthesis. It is a building block for the synthesis of more complex molecules.

Biology:

  • The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine:

  • Derivatives of adamantane, including 2-adamantanamine, N-butyl-, hydrochloride, are explored for their potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Industry:

  • In the material science industry, the compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-adamantanamine, N-butyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Adamantanamine Hydrochloride:

    1-(1-Adamantyl)ethylamine Hydrochloride:

    3,5-Dimethyl-1-adamantanamine Hydrochloride:

Uniqueness:

  • N-butyl-2-adamantanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-butyl group differentiates it from other adamantane derivatives, leading to unique reactivity and potential applications.

Properties

CAS No.

39234-34-9

Molecular Formula

C14H26ClN

Molecular Weight

243.81 g/mol

IUPAC Name

N-butyladamantan-2-amine;hydrochloride

InChI

InChI=1S/C14H25N.ClH/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10;/h10-15H,2-9H2,1H3;1H

InChI Key

CKNFFKOMMBVCLD-UHFFFAOYSA-N

SMILES

CCCCNC1C2CC3CC(C2)CC1C3.Cl

Canonical SMILES

CCCCNC1C2CC3CC(C2)CC1C3.Cl

Key on ui other cas no.

39234-34-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.